[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride
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Overview
Description
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent like ethanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
2-Aminothiazole: Exhibits a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Used in medicinal chemistry for its diverse pharmacological activities.
Uniqueness
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2411219-16-2 |
---|---|
Molecular Formula |
C4H9Cl2N3OS |
Molecular Weight |
218.1 |
Purity |
95 |
Origin of Product |
United States |
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